molecular formula C12H11NO2 B8289566 3-Methyl-8-methoxycarbonylquinoline

3-Methyl-8-methoxycarbonylquinoline

Cat. No.: B8289566
M. Wt: 201.22 g/mol
InChI Key: WQIUBLJRBHHLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-8-methoxycarbonylquinoline is a high-purity synthetic quinoline derivative designed for advanced research and development applications. This compound features a methyl ester functional group at the 8-position and a methyl substituent at the 3-position of the quinoline core, a privileged structure in medicinal chemistry . The quinoline scaffold is widely recognized for its significance in the development of biologically active molecules, and the specific substitution pattern on this compound makes it a valuable intermediate. It is primarily used in organic synthesis for the construction of more complex quinoline-based molecules . In research settings, this ester is a key precursor for the synthesis of 8-hydroxyquinoline derivatives, a class of compounds known for their chelating properties and diverse biological activities . The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups, such as amides, facilitating structure-activity relationship (SAR) studies in drug discovery. Potential research applications include its use as a building block for ligands in catalysis, the development of fluorescent probes, and the synthesis of compounds for screening against various therapeutic targets . Researchers can utilize this compound in cross-coupling reactions or as a scaffold in multicomponent reactions to generate diverse chemical libraries. This product is intended for use in a laboratory setting by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylquinoline-8-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-6-9-4-3-5-10(12(14)15-2)11(9)13-7-8/h3-7H,1-2H3

InChI Key

WQIUBLJRBHHLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC=C2)C(=O)OC)N=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives vary significantly based on substituent type, position, and functional groups. Below is a comparative analysis of 3-Methyl-8-methoxycarbonylquinoline with structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Key Substituents Notable Properties/Applications
This compound - C₁₂H₁₁NO₂ -CH₃ (C-3), -CO₂Me (C-8) Intermediate for pharmaceuticals; lipophilic ester enhances membrane permeability
8-Hydroxyquinoline 148-24-3 C₉H₇NO -OH (C-8) Chelating agent for metals; antimicrobial
3-Methoxyquinoline-8-carboxylic acid - C₁₁H₉NO₃ -COOH (C-8), -OCH₃ (C-3) Acidic group improves solubility; precursor for agrochemicals
Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate 14446-31-2 C₁₃H₁₃NO₄ -OH (C-4), -CO₂Et (C-3), -OCH₃ (C-8) Ethyl ester increases stability; used in fluorescence probes
6-Methoxy-3-methylisoquinoline 28027-17-0 C₁₁H₁₁NO -CH₃ (C-3), -OCH₃ (C-6) Isoquinoline backbone alters ring reactivity; antitumor activity

Key Findings :

Substituent Position: The C-8 methoxycarbonyl group in the target compound enhances lipophilicity compared to C-8 hydroxyl or carboxylic acid groups (e.g., 8-hydroxyquinoline , 3-methoxyquinoline-8-carboxylic acid ). This property is critical for drug delivery. Ethyl esters (e.g., Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate ) exhibit greater hydrolytic stability than methyl esters, impacting pharmacokinetics.

Synthetic Complexity: Halogenated analogs (e.g., 2-Chloro-8-methoxyquinoline-3-carbaldehyde ) require rigorous dehalogenation steps, whereas non-halogenated derivatives (e.g., this compound) are synthesized via milder conditions .

Functional Group Effects: Carboxylic acid derivatives (e.g., 3-methoxyquinoline-8-carboxylic acid ) are water-soluble but less bioavailable, limiting their use in hydrophobic environments. Methyl or ethyl esters (e.g., this compound) balance solubility and permeability, making them preferred intermediates in drug synthesis .

Biological Activity: Isoquinoline derivatives (e.g., 6-Methoxy-3-methylisoquinoline ) show distinct bioactivity profiles compared to quinoline analogs due to differences in aromatic ring geometry.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 3-Methyl-8-methoxycarbonylquinoline, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions starting from quinoline precursors. For example, methoxycarbonyl groups can be introduced via nucleophilic substitution or esterification under mild conditions (e.g., using DMF-DMA as a catalyst) . Key steps include:

  • Formylation : Introduction of a formyl group at position 3 using Vilsmeier-Haack conditions .
  • Methoxycarbonylation : Reaction with methyl chloroformate or dimethyl carbonate in the presence of a base (e.g., K₂CO₃) .
  • Optimization : Solvent choice (e.g., DCM vs. THF) and temperature (20–60°C) significantly affect yields. Prolonged reaction times may lead to hydrolysis of the ester group .

Q. How is the structural integrity of this compound validated?

  • Spectroscopic Methods :

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxycarbonyl at C8, methyl at C3) .
  • IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bending .
    • X-ray Crystallography : Resolves planarity of the quinoline ring and dihedral angles between substituents (e.g., methoxycarbonyl orientation) .

Q. What preliminary biological activities have been reported for this compound?

  • Quinoline derivatives with methoxy and ester groups exhibit moderate anticancer activity (e.g., IC₅₀ = 10–50 µM against HeLa and MCF-7 cell lines) . Activity is attributed to intercalation with DNA or inhibition of topoisomerases .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during methoxycarbonylation?

  • Catalyst Screening : Transition metals (e.g., Pd/C) improve regioselectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require strict moisture control to prevent hydrolysis .
  • Kinetic Studies : Monitoring reaction progress via TLC or HPLC helps identify optimal stopping points to maximize purity (>95%) .

Q. What structure-activity relationships (SAR) are critical for enhancing biological efficacy?

  • Substituent Analysis :

Substituent PositionEffect on ActivityReference
C3-Methyl↑ Lipophilicity, ↑ Membrane Permeability
C8-Methoxycarbonyl↓ Cytotoxicity via ester hydrolysis
  • Analog Synthesis : Replacing the methoxycarbonyl with a carboxylic acid group improves water solubility but reduces cellular uptake .

Q. What mechanistic insights explain its interaction with biological targets?

  • Molecular Docking : The quinoline core binds to the ATP pocket of kinases (e.g., EGFR), with the methoxycarbonyl group forming hydrogen bonds with Lys721 .
  • Enzyme Assays : Competitive inhibition of CYP450 isoforms (e.g., CYP3A4) suggests potential for drug-drug interactions .

Q. How do storage conditions impact the compound’s stability?

  • Degradation Pathways : Hydrolysis of the ester group occurs under humid conditions, forming 8-carboxy-3-methylquinoline .
  • Recommended Storage : Anhydrous environments at –20°C in amber vials extend stability to >12 months .

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